![molecular formula C19H15NO3 B14410331 3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl CAS No. 87740-03-2](/img/structure/B14410331.png)
3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl is an organic compound that features a biphenyl core with a methoxy group attached to one of the phenyl rings and a nitrophenyl group attached to the methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl typically involves the reaction of 3-nitrobenzyl chloride with 1,1’-biphenyl-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The biphenyl core can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as solvent.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or DMF.
Major Products Formed
Reduction: 3-[(3-Aminophenyl)methoxy]-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Coupling: Extended biphenyl structures with additional aromatic rings or functional groups.
Aplicaciones Científicas De Investigación
3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-Nitrophenyl)methoxy]-1,1’-biphenyl
- 3-[(3-Nitrophenyl)methoxy]-2,2’-biphenyl
- 3-[(3-Nitrophenyl)methoxy]-4,4’-biphenyl
Uniqueness
3-[(3-Nitrophenyl)methoxy]-1,1’-biphenyl is unique due to the specific positioning of the nitro and methoxy groups, which influence its reactivity and interaction with other molecules. This compound’s structural features make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
87740-03-2 |
|---|---|
Fórmula molecular |
C19H15NO3 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
1-nitro-3-[(3-phenylphenoxy)methyl]benzene |
InChI |
InChI=1S/C19H15NO3/c21-20(22)18-10-4-6-15(12-18)14-23-19-11-5-9-17(13-19)16-7-2-1-3-8-16/h1-13H,14H2 |
Clave InChI |
QAEDPWDWBWBAQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridine, 2-[[(4-chlorophenyl)methyl]sulfonyl]-4-methyl-, 1-oxide](/img/structure/B14410249.png)
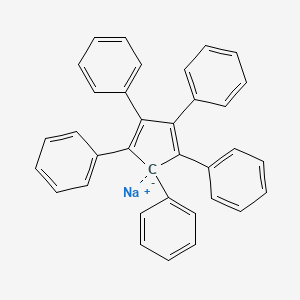

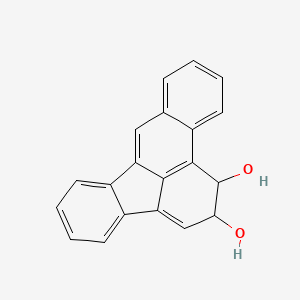


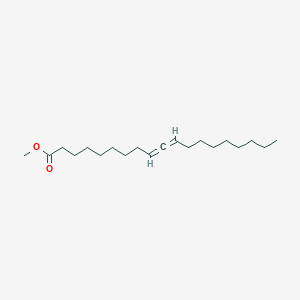
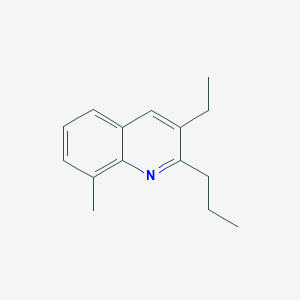
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)


![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
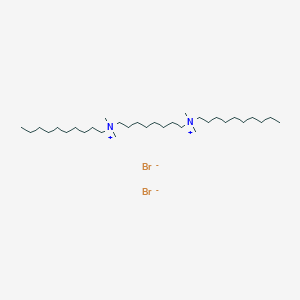
![3-Azabicyclo[3.1.0]hexane, 1-(3-bromo-4-methoxyphenyl)-](/img/structure/B14410341.png)
